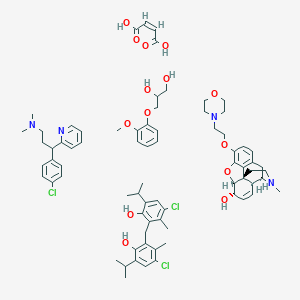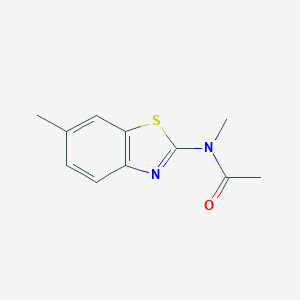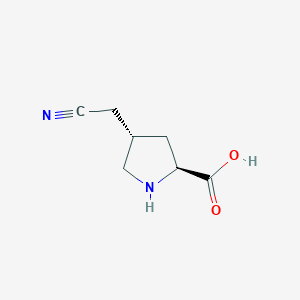
L-Proline, 4-(cyanomethyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-(cyanomethyl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as trans-4-cyanomethyl-L-proline and is synthesized using specific methods. In
Mécanisme D'action
The mechanism of action of trans-4-cyanomethyl-L-proline is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Trans-4-cyanomethyl-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to modulate immune responses and regulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of trans-4-cyanomethyl-L-proline is its versatility in synthetic chemistry. It can be easily incorporated into various molecules, making it a useful building block for the synthesis of bioactive compounds. However, one of the limitations of trans-4-cyanomethyl-L-proline is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of trans-4-cyanomethyl-L-proline. One potential direction is the exploration of its potential applications in drug discovery and development. It could also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Conclusion:
In conclusion, trans-4-cyanomethyl-L-proline is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its future directions.
Méthodes De Synthèse
The synthesis of trans-4-cyanomethyl-L-proline involves the reaction between L-proline and cyanomethyl bromide. The reaction occurs in the presence of a base, such as sodium carbonate or potassium carbonate, and a polar solvent, such as acetonitrile or dimethylformamide. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
Trans-4-cyanomethyl-L-proline has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various bioactive molecules, including pharmaceuticals, peptides, and natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
119595-95-8 |
|---|---|
Nom du produit |
L-Proline, 4-(cyanomethyl)-, trans- |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1 |
Clé InChI |
YFPQAWJWVOEVHN-RITPCOANSA-N |
SMILES isomérique |
C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N |
SMILES |
C1C(CNC1C(=O)O)CC#N |
SMILES canonique |
C1C(C[NH2+]C1C(=O)[O-])CC#N |
Synonymes |
L-Proline, 4-(cyanomethyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



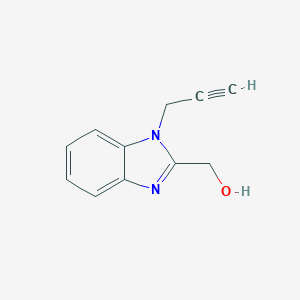
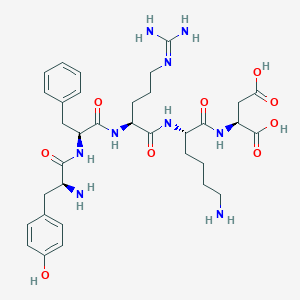
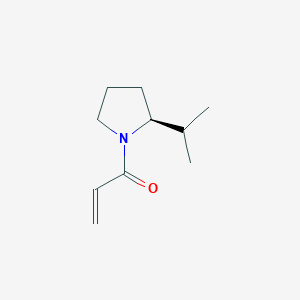
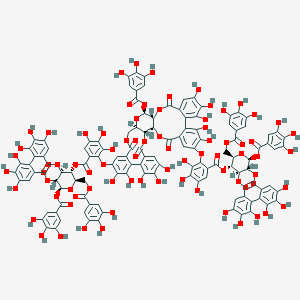
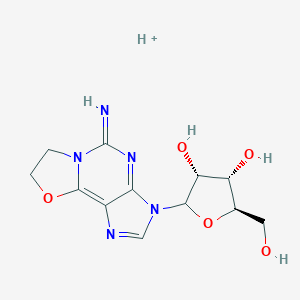
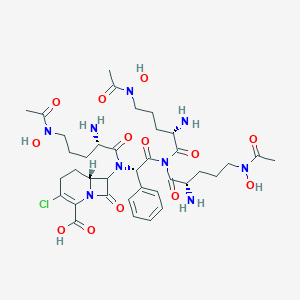

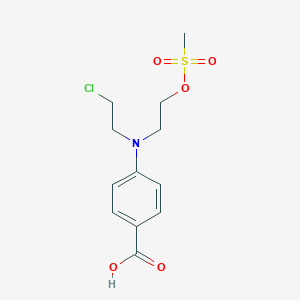
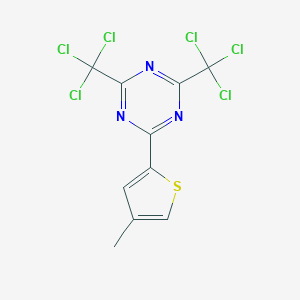
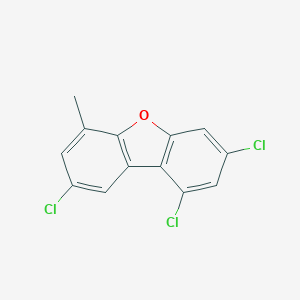
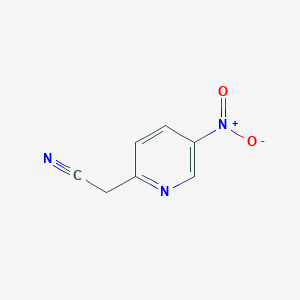
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
